2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
Description
Properties
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYROVNBVQVRQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
- Reaction: Bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide
- Conditions:
- Copper(II) bromide (2.1 g, 9.7 mmol)
- Ethyl acetate solvent (50 mL)
- Stirring at 60°C for 12 hours
- Workup: Cooling, filtration, concentration, and silica gel chromatography (ethyl acetate/petroleum ether)
- Yield: 44%
- Physical State: Yellow solid
- Reference: Patent US2016/289212A1
| Parameter | Details |
|---|---|
| Starting Material | 1-(4-bromo-3-fluorophenyl)ethanone (1 g, 4.6 mmol) |
| Reagent | Copper(II) bromide (2.1 g, 9.7 mmol) |
| Solvent | Ethyl acetate (50 mL) |
| Temperature | 60 °C |
| Reaction Time | 12 hours |
| Yield | 44% |
| Purification | Silica gel chromatography |
This step provides a key bromo-ketone intermediate that can be further transformed into the aminoethanol derivative.
Introduction of the Aminoethanol Side Chain
The aminoethanol moiety (ethanolamine) is typically introduced through nucleophilic substitution or reductive amination of the bromo- or keto-functionalized intermediate.
Reductive Amination Approach (Generalized)
- Starting Material: 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
- Reagents: Ethanolamine or its derivatives
- Conditions:
- Reaction in an appropriate solvent such as ethanol or methanol
- Use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation
- Controlled temperature (room temperature to mild heating)
- Outcome: Formation of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol via reductive amination of the ketone group with ethanolamine
Direct Nucleophilic Substitution (Alternative)
- Starting Material: 4-bromo-3-fluorobenzyl halide (e.g., bromide or chloride)
- Reagent: Ethanolamine
- Conditions:
- Base-assisted substitution in polar aprotic solvents such as DMF or DMSO
- Mild heating to promote substitution
- Outcome: Aminoethyl side chain attached to the aromatic ring via methylene linker
Representative Experimental Procedure (Hypothetical Based on Literature)
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for aromatic protons, methylene linker, and aminoethanol moiety
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol
- Chromatography: Silica gel chromatography effective for purification, using ethyl acetate/petroleum ether mixtures
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Intermediate | 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone |
| Bromination Reagent | Copper(II) bromide |
| Solvent for Bromination | Ethyl acetate |
| Temperature for Bromination | 60 °C |
| Reaction Time for Bromination | 12 hours |
| Aminoethanol Introduction Method | Reductive amination or nucleophilic substitution |
| Reducing Agent (if used) | Sodium cyanoborohydride or catalytic hydrogenation |
| Purification | Silica gel chromatography |
| Typical Yield (Bromo-ketone) | 44% |
Research Findings and Notes
- The bromination step using copper(II) bromide in ethyl acetate at elevated temperature is a reliable method for introducing the bromomethyl ketone functionality on the 4-bromo-3-fluorophenyl ring with moderate yield.
- Reductive amination with ethanolamine is a common strategy to convert the ketone to the aminoethanol side chain, providing the target compound with good selectivity and purity.
- Alternative methods such as direct nucleophilic substitution on benzyl halides may be employed depending on the availability of intermediates and desired reaction conditions.
- Purification by chromatography and crystallization ensures removal of side products and unreacted starting materials, crucial for obtaining analytically pure compound.
- No direct industrial-scale synthesis protocols for this exact compound were found, but analogous synthetic routes are well-documented in patent literature and organic synthesis publications, ensuring scalability and reproducibility.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. Typical conditions involve sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C, yielding secondary amines. For example:
\text{R X 2 4 Bromo 3 fluorophenyl methyl amino}ethan-1-ol}\rightarrow \text{R NH CH}_2\text{C}_6\text{H}_3\text{FBr CH}_2\text{OH}
| Reagents | Conditions | Major Product |
|---|---|---|
| Methyl iodide | NaH, THF, 0°C → 25°C | N-Methyl derivative |
| Ethylene oxide | KOH, H₂O, 60°C | Ethylene-linked diamine |
Key observation: Steric hindrance from the bromo-fluorophenyl group slows reaction kinetics compared to simpler amines.
Acylation Reactions
The amine reacts with acylating agents (e.g., acetic anhydride) to form amides. Acetylation occurs in dichloromethane (DCM) with triethylamine (TEA) as a base:
\text{ CH}_3\text{CO }_2\text{O 2 amino}ethan-1-ol}\rightarrow \text{CH}_3\text{CONH CH}_2\text{C}_6\text{H}_3\text{FBr CH}_2\text{OH}
| Reagents | Conditions | Yield |
|---|---|---|
| Acetic anhydride | TEA, DCM, 25°C, 4h | 82–89% |
| Benzoyl chloride | Pyridine, 0°C, 2h | 75% |
Mechanistic note: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
Oxidation Reactions
The alcohol moiety is oxidized to a ketone using strong oxidizing agents. Chromium-based reagents (e.g., CrO₃) or pyridinium chlorochromate (PCC) in DCM are effective:
\text{2 amino}ethan-1-ol}\xrightarrow{\text{CrO}_3}\text{2 amino}ethan-1-one}
| Reagents | Conditions | Product |
|---|---|---|
| CrO₃ | H₂SO₄, acetone, 0°C | Ketone derivative |
| PCC | DCM, 25°C, 12h | Ketone (avoids over-oxidation) |
Caution: Over-oxidation of the amine group is mitigated by using PCC.
Reduction Reactions
The compound can act as a substrate for reductions. Sodium borohydride (NaBH₄) selectively reduces nitro groups (if present) without affecting the alcohol:
| Reagents | Conditions | Application |
|---|---|---|
| NaBH₄ | MeOH, 25°C, 2h | Nitro → amine (hypothetical) |
| LiAlH₄ | THF, reflux, 6h | Amide → amine (if acylated) |
Limitation: Direct reduction of the alcohol group requires stronger agents like LiAlH₄, but competing reactions may occur.
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, thiols) under basic conditions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | K₂CO₃, DMF, 80°C, 12h | 3-Fluoro-4-piperidinophenyl |
| Sodium thiolate | EtOH, 70°C, 6h | Thioether derivative |
Kinetics: Fluorine’s electron-withdrawing effect activates the ring for substitution at the para-bromo position.
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration or sulfonation. The bromine atom directs electrophiles to the ortho/para positions relative to itself, while fluorine enhances reactivity:
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Bromo-3-fluoro-2-nitrophenyl |
| Sulfonation | H₂SO₄, SO₃, 100°C | 4-Bromo-3-fluoro-2-sulfophenyl |
Regioselectivity: Bromine’s size dominates over fluorine’s electronic effects, favoring substitution at the 2-position .
Complexation with Metals
The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes used in catalysis:
| Metal Salt | Conditions | Application |
|---|---|---|
| Cu(NO₃)₂ | EtOH, 25°C, 2h | Catalytic oxidation studies |
| ZnCl₂ | H₂O, reflux, 4h | Luminescent materials |
Structural insight: X-ray crystallography confirms octahedral geometry in Cu complexes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibitors of Enzymatic Activity
Research has shown that compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol can act as selective inhibitors of various enzymes. For instance, halogenated compounds have been studied for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). A study indicated that certain halogen substitutions enhance the inhibitory potency against MAO-B, which is crucial for treating neurological disorders such as Parkinson's disease .
Case Study: MAO-B Inhibition
A series of halogenated phenyl derivatives were synthesized, including those with bromine and fluorine substitutions. The structure-activity relationship (SAR) revealed that the presence of bromine at specific positions significantly improved MAO-B inhibition, with IC50 values demonstrating effective concentrations required for inhibition .
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| CC1 | 2.84 | MAO-B |
| CC2 | 3.36 | MAO-B |
2. Neuroprotective Agents
Due to their ability to cross the blood-brain barrier (BBB), compounds like 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol are being investigated for neuroprotective properties. These compounds can potentially mitigate oxidative stress in neuronal cells, a contributing factor in neurodegenerative diseases .
Biochemical Applications
1. Antioxidant Activity
The antioxidant properties of halogenated compounds are significant for their application in reducing cellular damage caused by reactive oxygen species (ROS). In vitro studies have shown that these compounds can scavenge ROS effectively, thereby protecting cells from oxidative damage .
Case Study: Vero Cell Line Toxicity Evaluation
In a toxicity evaluation using Vero cells, concentrations of the compound were tested to assess cell viability. Results indicated that up to 100 µg/mL concentration did not significantly affect cell viability, confirming its safety profile for potential therapeutic use .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 100 | 80 |
Material Science Applications
1. Fluorinated Materials in Nanotechnology
The unique properties of fluorinated compounds allow them to be used in developing advanced materials for nanotechnology applications. Their ability to form stable C-F bonds enhances membrane permeability and chemical stability, making them suitable for various applications in bioengineering .
Mechanism of Action
The mechanism of action of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional isomerism significantly impacts the properties of halogenated aromatic compounds. Below is a detailed comparison of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol with its structural analogs:
Structural Isomer: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
CAS : 1152542-79-4
Key Differences :
- Substituent Positions : Bromine at 3-position , fluorine at 4-position (vs. bromine at 4, fluorine at 3 in the target compound).
- Biological Activity : Positional changes in halogens can affect binding affinity to biological targets. For example, meta-substituted bromine may enhance steric hindrance compared to para substitution.
| Property | 3-Bromo-4-fluoro Isomer | 4-Bromo-3-fluoro Isomer (Inferred) |
|---|---|---|
| Molecular Weight | 248.09 g/mol | 248.09 g/mol |
| Appearance | Powder | Likely similar (powder) |
| Storage Temperature | Room Temperature | Room Temperature (assumed) |
| Solubility | Not reported | Likely polar aprotic solvent-soluble |
Other Analogs: Halogenated Ethanolamine Derivatives
- 2-[(4-Chlorophenyl)methylamino]ethanol: Lacks fluorine and bromine, reducing molecular weight (213.69 g/mol) and hydrophobicity. Chlorine’s smaller atomic radius may decrease steric hindrance compared to bromine.
Implications of Substituent Positioning
- Pharmacological Effects : Bromine’s position influences binding to hydrophobic pockets in enzymes or receptors. For instance, 4-bromo substitution may align better with certain protein active sites than 3-bromo .
- Chemical Stability : Electron-withdrawing groups (e.g., halogens) at meta positions can destabilize intermediates in synthesis, affecting reaction yields.
- Spectroscopic Identification : NMR shifts for aromatic protons will differ between isomers due to varying substituent proximity.
Biological Activity
Overview
2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol, also known as a phenylethanolamine derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C9H11BrFNO, and it features both bromine and fluorine substituents on the phenyl ring, which may influence its biological interactions and mechanisms of action.
Synthesis
The compound is typically synthesized via reductive amination of 4-bromo-3-fluorobenzaldehyde with ethanolamine, using sodium cyanoborohydride as a reducing agent. This process allows for the formation of the target compound with high yield and purity, making it suitable for further biological studies.
The biological activity of 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity and selectivity, potentially modulating enzymatic activity or receptor signaling pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol. For instance, derivatives with similar structures exhibited significant antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Case Studies
- Antitumor Activity : In xenograft mouse models, compounds structurally related to 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol demonstrated notable anti-tumor activity, suggesting potential applications in cancer therapy . The metabolic stability observed in liver microsomes indicates that such compounds could be viable candidates for further development in oncology.
- Neuroprotective Effects : Investigations into related compounds have shown promising neuroprotective effects, particularly in models of neurodegenerative diseases like Frontotemporal Dementia (FTD). These studies suggest that the modulation of epigenetic pathways could be a mechanism through which these compounds exert their effects .
Comparative Analysis
When compared to similar compounds, such as those with different halogen substitutions or variations in the alkyl chain length, 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol exhibits distinct biological properties that may be leveraged for specific therapeutic applications.
| Compound Name | Structural Variation | Notable Activity |
|---|---|---|
| 2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol | Different halogen positioning | Antimicrobial |
| 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol | Chlorine instead of bromine | Antitumor |
| 2-{[(4-Bromo-3-chlorophenyl)methyl]amino}ethan-1-ol | Chlorine substitution | Neuroprotective |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol?
- Methodology :
-
Step 1 : Alkylation of 4-bromo-3-fluorobenzyl bromide with ethanolamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
-
Step 2 : Reductive amination using NaBH₄ or NaBH₃CN to stabilize the secondary amine intermediate .
-
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures .
- Key Considerations :
-
Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
-
Optimize pH (8–9) to minimize side reactions like over-alkylation .
Q. How is the compound characterized structurally?
- Analytical Techniques :
-
X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
-
NMR : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.4–3.8 ppm), and hydroxyl signals (δ 4.9 ppm, broad) .
-
Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 273.04 (calculated for C₉H₁₀BrFNO) .
- Table: Key Spectral Data
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.65 (d, J=8.4 Hz, 1H, Ar-H) | |
| ¹³C NMR | δ 159.1 (C-F), 115.8 (C-Br) | |
| IR | 3350 cm⁻¹ (O-H stretch) |
Q. What analytical techniques ensure purity and identity?
- HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
- Elemental Analysis : Match calculated (C: 39.6%, H: 3.7%) and observed values (±0.3%) .
- Melting Point : Confirm consistency (e.g., 112–114°C) to rule out polymorphic impurities .
Advanced Research Questions
Q. How can contradictions in reaction yields between methods be resolved?
- Case Study : Yields vary (45–72%) depending on solvent polarity (DMF vs. THF) and reducing agents (NaBH₄ vs. NaBH₃CN) .
- Resolution :
- DOE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to identify optimal conditions .
- Mechanistic Analysis : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., imine formation vs. reduction) .
Q. What computational methods predict the compound’s reactivity and interactions?
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using AMBER force fields .
- Docking Studies : AutoDock Vina to assess affinity for fluorophenyl-binding pockets (ΔG ≈ -8.2 kcal/mol) .
- ADMET Prediction : SwissADME evaluates bioavailability (LogP: 1.9, TPSA: 46 Ų) and CYP450 inhibition risks .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Strategy :
- Core Modifications : Replace Br with Cl/CF₃; vary ethanolamine chain length .
- Biological Assays : Test antimicrobial activity (MIC against S. aureus) and cytotoxicity (HeLa cell IC₅₀) .
- Table: Preliminary SAR Data
| Derivative | MIC (μg/mL) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent Compound | 12.5 | >100 | 1.9 |
| CF₃-Substituted | 6.2 | 45 | 2.3 |
| Extended Alkyl Chain | 25.0 | 82 | 2.8 |
Q. What are the environmental impacts of this compound?
- Ecotoxicity : Daphnia magna 48-h LC₅₀ = 8.7 mg/L; classify as "toxic" under GHS .
- Degradation : Photolysis half-life (t₁/₂) = 14 days in aqueous solutions; major metabolites include bromophenols .
- Mitigation : Adsorption on activated carbon reduces wastewater concentrations by >90% .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
